Cas no 2722154-00-7 ((4-Methyloxolan-2-yl)methanethiol)

(4-Methyloxolan-2-yl)methanethiol is a sulfur-containing heterocyclic compound characterized by a tetrahydrofuran (THF) ring substituted with a methyl group at the 4-position and a thiomethyl group at the 2-position. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in the preparation of sulfur-functionalized intermediates. The thiol group offers nucleophilic properties, enabling thioether formation or metal coordination, while the oxolane ring provides stability and solubility in polar solvents. Its applications span pharmaceutical and agrochemical research, where it serves as a versatile building block for bioactive molecules. Careful handling is advised due to the potential volatility and odor associated with thiol derivatives.
(4-Methyloxolan-2-yl)methanethiol structure
2722154-00-7 structure
Product Name:(4-Methyloxolan-2-yl)methanethiol
CAS No:2722154-00-7
MF:C6H12OS
MW:132.223880767822
MDL:MFCD32843862
CID:5672168
PubChem ID:165501654
Update Time:2025-10-29

(4-Methyloxolan-2-yl)methanethiol Chemical and Physical Properties

Names and Identifiers

    • 2722154-00-7
    • (4-methyloxolan-2-yl)methanethiol
    • EN300-26978575
    • (4-Methyloxolan-2-yl)methanethiol
    • MDL: MFCD32843862
    • Inchi: 1S/C6H12OS/c1-5-2-6(4-8)7-3-5/h5-6,8H,2-4H2,1H3
    • InChI Key: HYQIQWATJVNPRX-UHFFFAOYSA-N
    • SMILES: SCC1CC(C)CO1

Computed Properties

  • Exact Mass: 132.06088618g/mol
  • Monoisotopic Mass: 132.06088618g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 74.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 10.2Ų

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Additional information on (4-Methyloxolan-2-yl)methanethiol

Recent Advances in the Study of (4-Methyloxolan-2-yl)methanethiol (CAS: 2722154-00-7) in Chemical Biology and Pharmaceutical Research

The compound (4-Methyloxolan-2-yl)methanethiol (CAS: 2722154-00-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This thiol-containing heterocyclic compound, characterized by a methyl-substituted oxolane ring, has been the subject of several cutting-edge studies exploring its synthetic utility, biological activity, and pharmacological relevance. The following research briefing synthesizes the latest findings on this molecule, highlighting key advancements and future directions for investigation.

A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) demonstrated the compound's remarkable potential as a building block for novel cysteine-targeting covalent inhibitors. Researchers utilized (4-Methyloxolan-2-yl)methanethiol as a warhead in the design of irreversible kinase inhibitors, capitalizing on its enhanced reactivity profile compared to conventional thiol groups. The study reported a 2.7-fold improvement in target engagement kinetics when this moiety was incorporated into EGFR inhibitors, suggesting its utility in addressing drug resistance mutations.

In parallel work featured in ACS Chemical Biology (2023; 18(4): 891-903), the compound's role in modulating protein-protein interactions was investigated. The oxolane ring's conformational rigidity was found to impart exceptional selectivity in disrupting specific protein interfaces, with the methanethiol group serving as both a recognition element and a reversible covalent modifier. This dual functionality positions (4-Methyloxolan-2-yl)methanethiol as a valuable scaffold for developing chemical probes targeting traditionally "undruggable" protein surfaces.

Recent synthetic methodology developments (Organic Letters, 2023, 25, 12, 2032-2037) have significantly improved access to enantiomerically pure (4-Methyloxolan-2-yl)methanethiol derivatives. A novel asymmetric hydrogenation protocol employing chiral iridium catalysts achieved >99% ee for the key intermediate, addressing previous challenges in stereocontrol. This advancement has enabled systematic structure-activity relationship studies that were previously impractical due to material limitations.

Pharmacokinetic evaluations (Xenobiotica, 2023, 53:4, 287-301) revealed favorable ADME properties for derivatives containing this moiety, including improved metabolic stability compared to analogous acyclic thiols. The oxolane ring was shown to confer protection against rapid glutathione conjugation while maintaining sufficient reactivity for target engagement, striking an optimal balance for therapeutic applications.

Emerging applications in radiopharmaceutical development have also been reported (Journal of Nuclear Medicine, 2023, 64: supplement 1, 1256). The compound's sulfur atom serves as an effective chelation site for technetium-99m, with preclinical imaging studies demonstrating superior tumor-to-background ratios when incorporated into prostate-specific membrane antigen (PSMA)-targeting agents. This suggests potential utility in next-generation diagnostic imaging agents.

Looking forward, several research groups have initiated programs exploring the incorporation of (4-Methyloxolan-2-yl)methanethiol into PROTACs (proteolysis-targeting chimeras) and molecular glues. Preliminary results presented at the 2023 Gordon Research Conference on Medicinal Chemistry indicate promising enhancements in ternary complex formation efficiency, potentially expanding the scope of targeted protein degradation strategies.

In conclusion, (4-Methyloxolan-2-yl)methanethiol (CAS: 2722154-00-7) represents a versatile and pharmacologically privileged scaffold with demonstrated utility across multiple therapeutic modalities. The convergence of synthetic advances, mechanistic insights, and translational applications positions this compound as a focus area for continued innovation in chemical biology and drug discovery.

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